Product packaging for CD59 glycoprotein precursor (106-114)(Cat. No.:)

CD59 glycoprotein precursor (106-114)

Cat. No.: B1574963
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of the Complement System and Terminal Pathway Regulation

The complement system is a network of approximately 30 proteins circulating in the blood that acts as a first line of defense against pathogens. ahajournals.org Its activation can occur through three main pathways: the classical, lectin, and alternative pathways. wikipedia.org All three pathways converge on a common terminal sequence, which leads to the formation of the Membrane Attack Complex (MAC), also called the Terminal Complement Complex (TCC). wikipedia.org

The assembly of the MAC begins when the C5 convertase enzyme cleaves the C5 protein into C5a and C5b. wikipedia.org The C5b fragment then sequentially binds to other complement proteins—C6, C7, and C8. wikipedia.org This C5b-8 complex inserts into the membrane of a target cell, such as a bacterium. imperial.ac.uk The final step is the recruitment and polymerization of multiple C9 proteins, which form a pore-like structure through the cell membrane. wikipedia.orgimperial.ac.uk This pore disrupts the cell's integrity, leading to rapid lysis and death. wikipedia.org While essential for eliminating pathogens, this powerful mechanism must be tightly regulated to prevent it from damaging the host's own cells. This is achieved through various complement regulatory proteins, with CD59 being a key player in the terminal pathway. ahajournals.org

Role of CD59 as a Membrane Attack Complex Inhibitor

CD59 functions as a potent inhibitor of MAC formation on host cells. nih.govgenecards.org It is a glycosylphosphatidylinositol (GPI)-anchored glycoprotein (B1211001) found on the surface of virtually all human cell types, including blood cells, vascular endothelia, and various epithelial cells. creative-biolabs.comnih.gov Its primary and most well-understood function is to intervene at the final stage of complement activation. nih.gov

When the C5b-8 complex deposits on a host cell surface, CD59 binds directly to the C8 and/or C9 components. nih.govimperial.ac.uknih.gov This interaction physically obstructs the unfolding and polymerization of C9 molecules. wikipedia.orgnih.govnih.gov By preventing the incorporation of multiple C9 units into the complex, CD59 effectively halts the formation of a functional lytic pore. nih.govnih.gov This protective action is critical; genetic defects leading to a deficiency of GPI-anchored proteins like CD59 cause conditions such as paroxysmal nocturnal hemoglobinuria (PNH), where red blood cells become highly susceptible to destruction by the complement system. nih.govwikipedia.org

PropertyDescription
Full Protein Name CD59 Glycoprotein
Aliases Protectin, MAC-IP, MIRL, HRF-20
Gene CD59
Location Chromosome 11p13
Structure ~18-25 kDa, GPI-anchored glycoprotein with five disulfide bonds.
Primary Function Inhibits the formation of the Membrane Attack Complex (MAC) by binding to complement components C8 and C9.

Identification and Significance of CD59 Glycoprotein Precursor (106-114) Peptide

Within the full-length CD59 protein, specific peptide fragments can be processed and presented by cells. The peptide CD59 glycoprotein precursor (106-114) is one such fragment. Its amino acid sequence is H-Ser-Leu-Ser-Glu-Lys-Thr-Val-Leu-Leu-OH (SLSEKTVLL). jpt.combioscience.co.uk

This particular peptide has been identified in immunological research as a naturally presented self-peptide. Specifically, it is presented on the cell surface by the Major Histocompatibility Complex (MHC) class I molecule HLA-A*02:01. clinisciences.comnih.govbizcomjapan.co.jp Research has shown that the CD59 (106-114) peptide is one of the most abundant peptides found on the surface of vascular endothelial cells. nih.govuzh.ch

The significance of this high level of presentation is a subject of ongoing research. One hypothesis is that the abundance of self-peptides like CD59 (106-114) on endothelial cells may protect them from attack by cytotoxic T lymphocytes (CTLs). nih.govuzh.ch By occupying a large number of the available HLA-A*02 molecules, these peptides could competitively inhibit the presentation of other, potentially immunogenic, peptides. nih.govuzh.ch Furthermore, the CD59 (106-114) peptide is studied in the context of cancer immunotherapy, where it is considered a tumor-associated antigen in diseases like breast cancer, hepatocellular carcinoma, and leukemia. jpt.comcreative-peptides.com

PropertyDescription
Peptide Name CD59 glycoprotein precursor (106-114)
Sequence H-SLSEKTVLL-OH
Amino Acids 106-114 of the CD59 precursor (UniProt: P13987)
MHC Restriction HLA-A*02:01
Significance - Highly abundant self-peptide on vascular endothelial cells. nih.govuzh.ch- Potential role in protecting cells from CTL-mediated lysis. nih.gov- Investigated as a tumor-associated antigen for T-cell based immunotherapies. jpt.comcreative-peptides.com

Properties

sequence

SLSEKTVLL

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

CD59 glycoprotein precursor (106-114)

Origin of Product

United States

Molecular Architecture and Intermolecular Interactions of Cd59

GPI-Anchored Membrane Association and Functional Implications

The glycosylphosphatidylinositol (GPI) anchor is a complex glycolipid structure that tethers CD59 to the outer leaflet of the cell membrane. elisakits.co.ukresearchgate.net This mode of membrane attachment has significant functional implications. The GPI anchor allows for considerable lateral mobility of CD59 within the plasma membrane, enabling it to diffuse and interact with the assembling MAC at different locations on the cell surface. elisakits.co.uk

Furthermore, the GPI anchor provides significant conformational flexibility to the CD59 ectodomain, allowing it to adopt various orientations relative to the cell membrane. nih.gov This flexibility is crucial for its ability to bind to different partners. Recent studies have shown that the orientation of the CD59 ectodomain can differ dramatically depending on its binding partner. nih.gov This adaptability, facilitated by the GPI anchor, allows CD59 to effectively engage with the C8 and C9 components of the MAC. nih.gov The localization of GPI-anchored proteins like CD59 within lipid rafts, specialized membrane microdomains enriched in cholesterol and sphingolipids, is also thought to play a role in its signaling functions. researchgate.net

Molecular Basis of Complement Protein Binding

CD59 exerts its protective function by directly interacting with the terminal components of the complement cascade, specifically C8 and C9, as they assemble into the MAC. nih.govnih.gov

Interactions with C8 and C9 in the Assembling Membrane Attack Complex

CD59 does not bind to soluble C8 or C9 in circulation. nih.gov Instead, it recognizes and binds to these proteins only after they have been incorporated into the nascent C5b-8 complex on the cell membrane. nih.govnih.gov The binding of CD59 to the C5b-8 complex is a critical step in its inhibitory function. nih.gov While CD59 is bound to C5b-8, a single C9 molecule can still bind to the complex, but the subsequent polymerization of further C9 molecules is blocked. nih.gov

Recent cryo-electron microscopy (cryo-EM) studies have provided detailed insights into these interactions. These studies show that CD59 binds to the pore-forming β-hairpins of the C8α subunit within the C5b-8 complex. nih.govimperial.ac.ukbiorxiv.orgresearchgate.net This interaction forms an intermolecular β-sheet, which physically prevents the C8 β-hairpins from perforating the cell membrane. nih.govimperial.ac.ukbiorxiv.orgresearchgate.net Once bound to C8α, CD59 is positioned to intercept and deflect the incoming C9 molecules. nih.govimperial.ac.ukresearchgate.net

Identification of CD59 Binding Interfaces

The binding site for C8 and C9 on CD59 is located in a hydrophobic groove on the surface of the molecule. nih.govnih.gov Mutagenesis and structural studies have identified several key residues and regions on CD59 that are crucial for its interaction with C8 and C9.

The interaction with the C8α subunit involves the β-hairpins of C8α's MACPF domain. nih.gov The binding interface on CD59 for C8 and C9 is a crevice located between a short alpha-helix (α1) and a three-stranded beta-sheet. nih.gov Specific residues within this region contribute to the binding affinity and specificity.

For C9, the interaction is primarily with the "b" domain (C9b) of the molecule. nih.govresearchgate.net Studies have identified two loops on CD59, comprising residues 55-57 and 32-34, that form salt bridges and hydrogen bonds with the transmembrane β-hairpins of the first C9 molecule. nih.gov Notably, residue E56 on CD59 has been identified as being central to the MAC-binding site. nih.gov The interaction is also stabilized by electrostatic interactions, with positively charged residues on CD59 (R53, R55, and K38) interacting with a glycan on C9. nih.gov

Mechanisms of C9 Polymerization Inhibition

The primary mechanism by which CD59 inhibits the polymerization of C9 is indirect, resulting from its initial interaction with C8α. By binding to the C8α β-hairpins, CD59 physically obstructs the path of the cascading C9 β-hairpins, deflecting them and preventing their proper insertion into the membrane. nih.govimperial.ac.ukresearchgate.net

This deflection has a critical consequence for the conformation of the first C9 molecule (C9₁). Although the transmembrane helices (TMH1 and TMH2) of C9₁ unfurl into β-hairpins, the deflection by CD59 prevents them from inserting correctly into the lipid bilayer. nih.gov This initial blockade traps subsequent C9 molecules in a transitory state. In these subsequent C9 molecules, only TMH1 manages to unfurl, while TMH2 remains in a helical conformation. nih.gov This helical state of TMH2 sterically hinders the binding and polymerization of additional C9 molecules, effectively halting the assembly of the lytic pore. nih.gov Therefore, CD59 not only blocks the initial membrane insertion but also arrests the entire polymerization process. nih.govimperial.ac.ukresearchgate.net

Conformational Dynamics and Flexibility in Binding Partner Engagement

The ability of CD59 to effectively inhibit the MAC is highly dependent on its conformational dynamics and flexibility. nih.gov The GPI anchor, as previously mentioned, allows the CD59 ectodomain to sample a wide range of orientations relative to the membrane. nih.gov This flexibility is essential for accommodating the different binding interfaces of C8 and C9 within the assembling MAC.

Molecular dynamics simulations have revealed that CD59 can adopt multiple orientations, with certain poses being preferentially adopted to engage with its binding partners. nih.gov For instance, one of the most populated orientation clusters correctly positions the final β-strand of CD59 to interact with the unfurling β-hairpins of C8α. nih.gov

The structure of CD59 itself also exhibits a degree of intrinsic flexibility. For example, the residue Arg55 has been postulated to exist in "open" and "closed" positions, which may influence its interaction with binding partners. nih.gov The presence of a ligand in the C8/C9 binding site has been shown to be linked to alternate conformations of the amino acids implicated in binding. researchgate.net This inherent flexibility, coupled with the orientational freedom provided by the GPI anchor, allows CD59 to be a versatile and efficient inhibitor of the terminal complement pathway. nih.gov

Cd59 106 114 Peptide in Immunological Research

Antigen Presentation and MHC Class I Restriction

The presentation of endogenous peptides by Major Histocompatibility Complex (MHC) class I molecules is a cornerstone of the adaptive immune system, allowing for the detection of infected or malignant cells by CD8+ cytotoxic T-lymphocytes (CTLs). nih.govfrontiersin.org The CD59 (106-114) peptide serves as a significant example of this pathway, particularly in the context of specialized cell types.

HLA-A*02 Restriction of CD59 (106-114)

The CD59 (106-114) peptide is recognized by the immune system in the context of a specific MHC class I molecule, namely HLA-A02. praxis-b-biedermann.chnih.govuzh.ch This restriction means that the peptide is effectively bound and presented by the HLA-A02 allele to T cells. peptides.de Biochemical analysis of the peptide profile of human endothelial cells has consistently identified the CD59 (106-114) fragment as an HLA-A02-restricted peptide. praxis-b-biedermann.chnih.govuzh.ch Although it has been isolated from other tissues, its relative abundance appears to be notably higher in endothelial cells. praxis-b-biedermann.ch Interestingly, this high level of presentation occurs despite the peptide having a poor binding affinity for HLA-A02 and forming complexes with a short half-life. praxis-b-biedermann.chnih.govuzh.ch This suggests that the cell type-specific, high-level expression of the source protein, CD59, compensates for these suboptimal binding characteristics. nih.govuzh.ch

Endothelial Cell Presentation and Protective Immune Evasion

Vascular endothelial cells are in constant contact with circulating immune cells, including antigen-specific CTLs. nih.govuzh.ch Research indicates that these cells present a distinct repertoire of MHC class I-restricted peptides compared to other cell types like leukocytes or epithelial cells. praxis-b-biedermann.chnih.govuzh.ch The CD59 (106-114) peptide is a key component of this unique endothelial peptide profile. praxis-b-biedermann.chnih.gov

Studies have shown that CD59 (106-114) is one of two peptides that are preferentially expressed and presented at extraordinarily high levels on human endothelial cells. praxis-b-biedermann.chnih.govuzh.ch This abundant presentation of a self-peptide is hypothesized to serve as a protective mechanism. By occupying a large number of the available HLA-A*02 binding sites on the cell surface, these abundant self-peptides may protect endothelial cells from CTL-mediated lysis. praxis-b-biedermann.chnih.govuzh.ch They likely achieve this by competing with and limiting the presentation of other, potentially immunodominant, antigenic peptides that are expressed at much lower levels. nih.govuzh.ch This mechanism could be crucial for preventing unwanted immune attacks on the vasculature. mdpi.com

Experimental evidence supports this hypothesis. When the expression of the source proteins for these abundant peptides (including CD59) was knocked down using small interfering RNA (siRNA), the surface presentation of a known immunodominant minor histocompatibility antigen increased significantly, as measured by cytotoxicity assays. praxis-b-biedermann.chnih.govuzh.ch This demonstrates the competitive nature of peptide presentation on the endothelial cell surface.

FeatureDescriptionSource(s)
Peptide Identity CD59 glycoprotein (B1211001) precursor (106-114) jpt.com
Sequence H-SLSEKTVLL-OH jpt.com
MHC Restriction HLA-A02 peptides.depraxis-b-biedermann.chnih.govuzh.ch
Primary Presenting Cell Vascular Endothelial Cells (ECs) praxis-b-biedermann.chnih.govuzh.ch
Binding Affinity Poor for HLA-A02 nih.govuzh.ch
Complex Half-Life Short nih.govuzh.ch
Proposed Function Protective immune evasion via competitive HLA-A*02 binding praxis-b-biedermann.chnih.govuzh.ch

Role in T-Cell Immunity

The identification of the CD59 (106-114) peptide as a naturally presented epitope has led to its use as a tool in the study of T-cell responses. jpt.comjpt.com

Stimulation of Antigen-Specific T Cells

The CD59 (106-114) peptide is utilized as a high-quality epitope for the stimulation of antigen-specific T cells. jpt.comjpt.com As a defined peptide epitope, it can be used in laboratory settings to activate and expand specific T-cell populations that recognize this peptide when it is presented by HLA-A*02 molecules. peptides.deresearchgate.net This allows researchers to study the characteristics and functions of these specific T cells in detail. The full CD59 glycoprotein, from which the peptide is derived, can act as a costimulatory molecule on T cells, leading to proliferation and IL-2 synthesis upon activation. nih.gov

Applications in T-Cell Assays

The ability of the CD59 (106-114) peptide to trigger a specific T-cell response makes it a valuable reagent in various T-cell assays. jpt.compeptides.dejpt.com These assays are crucial for immune monitoring and mapping T-cell epitopes. jpt.com Common applications include:

ELISPOT (Enzyme-Linked Immunospot) assays: To quantify the frequency of cytokine-secreting T cells upon stimulation with the peptide.

Intracellular Cytokine Staining (ICS): To identify and analyze the types of cytokines produced by specific T cells using flow cytometry.

Cytotoxicity Assays: To measure the ability of CTLs stimulated by the peptide to kill target cells presenting the same peptide. jpt.comjpt.com

Proliferation Assays: To assess the expansion of T cells in response to stimulation with the peptide. jpt.comjpt.com

The peptide is commercially available in a purified form for these research applications, often in the context of studying immune responses in conditions such as breast cancer, hepatocellular carcinoma, and leukemia. jpt.comjpt.com

Assay TypeApplication with CD59 (106-114) PeptideSource(s)
ELISPOT Quantifying peptide-specific cytokine-producing T cells. jpt.comjpt.com
ICS Analyzing cytokine profiles of peptide-specific T cells. jpt.comjpt.com
Cytotoxicity Assessing the killing capacity of T cells activated by the peptide. jpt.comjpt.com
Proliferation Measuring the expansion of T cells upon peptide stimulation. jpt.comjpt.com

Peptide Engineering and Analog Studies

While direct engineering of the CD59 (106-114) peptide fragment is not extensively documented in the provided research, related engineering and analog studies offer context for its use and potential modification. For instance, scrambled versions of antigen peptides can be synthesized. jpt.com These scrambled peptides, which have the same amino acid composition but a different sequence, serve as crucial negative controls in T-cell assays to ensure that the observed immune response is specific to the correct epitope sequence. jpt.com

Broader protein engineering efforts have focused on the entire CD59 glycoprotein to enhance its therapeutic potential. nih.gov Studies involving mutagenesis have identified amino acid substitutions that can significantly enhance the complement inhibitory activity of CD59. nih.gov Furthermore, other research has focused on designing peptides derived from regulatory proteins, such as REST, to modulate the expression of CD59 on tumor cells, thereby sensitizing them to complement-mediated killing. nih.gov These approaches, while not directly modifying the CD59 (106-114) sequence, highlight the broader interest in manipulating the CD59 pathway for therapeutic and research purposes.

Design and Synthesis of CD59 (106-114) Peptides

The design of peptides derived from the CD59 glycoprotein is rooted in the broader scientific interest in understanding and modulating the protein's interaction with components of the immune system. The specific peptide sequence corresponding to residues 106-114 is H-Ser-Leu-Ser-Glu-Lys-Thr-Val-Leu-Leu-OH (SLSEKTVLL). This nonapeptide has been identified as a naturally processed and presented epitope on human leukocyte antigen (HLA), specifically HLA-A*02. praxis-b-biedermann.chbath.ac.ukresearchgate.net

The rationale for focusing on this particular fragment stems from its identification in the HLA-A*02-restricted peptide profile of certain cell types, such as vascular endothelial cells. praxis-b-biedermann.ch Its consistent and high level of presentation on these cells suggests a potential role in immune recognition and surveillance. praxis-b-biedermann.ch Researchers have therefore designed studies to synthesize this peptide to investigate its immunogenic properties and its potential as a T-cell epitope. researchgate.net

The synthesis of the CD59 (106-114) peptide is typically achieved through well-established chemical methods, primarily solid-phase peptide synthesis (SPPS). One documented approach utilizes the standard 9-fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/t-Bu) strategy on an automated peptide synthesizer. praxis-b-biedermann.ch This method involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support. The Fmoc group on the N-terminus of each new amino acid is removed, allowing for the formation of a peptide bond with the subsequent amino acid in the sequence. This cycle is repeated until the full peptide sequence is assembled. Following assembly, the peptide is cleaved from the resin and purified, typically using high-performance liquid chromatography (HPLC), to ensure a high degree of purity for use in immunological assays. praxis-b-biedermann.ch

Table 1: Synthesis of CD59 (106-114) Peptide

Parameter Description
Peptide Sequence H-Ser-Leu-Ser-Glu-Lys-Thr-Val-Leu-Leu-OH
Synthesis Method Solid-Phase Peptide Synthesis (SPPS)
N-terminal Protecting Group 9-fluorenylmethyloxycarbonyl (Fmoc)
Side-Chain Protection Strategy tert-Butyl (t-Bu) based groups
Cleavage from Resin Acidolytic cleavage
Purification High-Performance Liquid Chromatography (HPLC)

Structure-Activity Relationship Investigations

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a peptide influences its biological activity. For the CD59 (106-114) peptide, these investigations primarily focus on its interaction with the HLA-A*02 molecule and subsequent recognition by T-cell receptors (TCRs).

Research has shown that the CD59 (106-114) peptide is presented by HLA-A*02 molecules on the surface of cells, such as endothelial cells. praxis-b-biedermann.ch The binding affinity of this peptide to the HLA groove is a key determinant of its immunogenicity. Studies have quantified the absolute amount of this specific peptide presented on both endothelial cells and B lymphoblastoid cells, indicating its prevalence as an HLA ligand. praxis-b-biedermann.ch

The amino acid sequence of SLSEKTVLL dictates its interaction with the binding groove of the HLA-A*02 molecule. Specific residues within the peptide act as anchor residues, fitting into corresponding pockets within the HLA molecule to stabilize the peptide-MHC complex. The surrounding residues are then exposed for potential interaction with TCRs.

While detailed SAR studies involving systematic alanine (B10760859) scanning or substitution with non-natural amino acids for the CD59 (106-114) peptide are not extensively reported in the public domain, the existing research lays the groundwork for such investigations. The finding that high levels of this specific self-peptide are presented on endothelial cells suggests a potential mechanism for protecting these cells from CTL-mediated lysis by competing with other, potentially foreign, antigenic peptides for HLA-A*02 binding. praxis-b-biedermann.ch This highlights the importance of the peptide's structure in mediating this protective function.

Further SAR studies would involve synthesizing analogs of the SLSEKTVLL peptide with single or multiple amino acid substitutions. By measuring the binding affinity of these analogs to HLA-A*02 and their ability to be recognized by specific T-cells, researchers could delineate the critical residues for HLA binding and TCR interaction. This information is vital for the rational design of peptide-based immunotherapies or for understanding the mechanisms of immune tolerance.

Table 2: Investigated Properties of CD59 (106-114) Peptide

Property Finding Reference
HLA Restriction HLA-A*02 praxis-b-biedermann.chbath.ac.uk
Cellular Presentation High levels on vascular endothelial cells praxis-b-biedermann.ch
Immune Function Potential protection of endothelial cells from CTL-mediated lysis praxis-b-biedermann.ch
T-cell Epitope Identified as a tumor T-cell epitope researchgate.net

Biological Functions of Cd59 Beyond Complement Inhibition

Involvement in Cellular Signal Transduction

CD59, a glycosylphosphatidylinositol (GPI)-anchored protein, plays a significant role in initiating and modulating intracellular signaling cascades, particularly in T lymphocytes. Its localization within specialized membrane microdomains known as lipid rafts is central to this function.

Association with T-Cell Activation Pathways

The engagement of CD59 on the surface of T-cells can trigger a cascade of events analogous to those initiated by T-cell receptor (TCR) activation. Studies have shown that cross-linking CD59 with specific monoclonal antibodies can induce a rise in intracytoplasmic free calcium, the production of inositol (B14025) phosphates, the secretion of Interleukin-2 (IL-2), and ultimately, T-cell proliferation. nih.gov This signaling capability is dependent on the co-expression of the CD3/TCR complex, suggesting a functional linkage between CD59 and the core machinery of T-cell activation. nih.gov

Further research has elucidated the molecular players involved in this process. The tyrosine-protein kinase Lck and the adaptor molecule Linker for Activation of T-cells (LAT) have been identified as essential components for both CD59-mediated and TCR/CD3-mediated signaling pathways. nih.gov Evidence suggests that Lck mediates the signal transmission from CD59 to the TCR/CD3 pathway. nih.gov Moreover, an intracellular form of CD59 has been found to interact with Ras proteins, regulating their subcellular localization and thereby modulating the MAPK signaling pathway, which is critical for T-cell activation and proliferation. nih.gov

Role of Lipid Rafts in CD59-Mediated Signaling

The localization of CD59 within lipid rafts is a key determinant of its signaling capabilities. Lipid rafts are cholesterol- and sphingolipid-rich membrane domains that serve as platforms for the assembly of signaling molecules. nih.gov As a GPI-anchored protein, CD59 is naturally enriched in these microdomains. nih.gov

The clustering of CD59 within lipid rafts facilitates its interaction with other signaling proteins. For instance, CD59 has been shown to co-localize with LAT in lipid rafts. mdpi.com It is proposed that CD59 may be responsible for the palmitoylation of LAT, a crucial modification for its localization and function in T-cell signaling. nih.gov This interaction between CD59 and LAT can synergistically promote the proliferation of Jurkat cells, a human T-cell line. nih.gov The cross-linking of CD59 can also influence the levels of upstream protein tyrosine kinases such as ZAP-70, Lck, and FYN, and downstream effectors like phosphoinositide 3-kinase (PI3K). nih.gov

Broader Immunoregulatory Functions

Beyond its direct role in T-cell activation, CD59 participates in a wider range of immunoregulatory interactions. A notable function is its role in cell adhesion. Research has demonstrated that CD59 can act as a ligand for the CD2 molecule on T-cells, contributing to the adhesive interaction between T-cells and accessory cells. nih.gov In fact, Chinese hamster ovary (CHO) cells transfected to express both CD58 (the primary ligand for CD2) and CD59 exhibited a synergistic increase in rosette formation with T-cells, indicating a cooperative role for both molecules in T-cell adhesion. nih.gov This adhesive function is coupled with its co-stimulatory capacity, as CD59 expression on accessory cells enhances T-cell proliferation in the presence of submitogenic signals like Phytohaemagglutinin (PHA) and recombinant Interleukin-1 alpha (rIL-1 alpha). nih.gov

Furthermore, CD59 expression is modulated in various immune contexts. For example, its expression is upregulated on activated CD4+ T-cells, where it appears to down-regulate their activity in response to stimulation. nih.gov This suggests a feedback mechanism to control the extent of an immune response.

Modulation of Cellular Processes by CD59

The influence of CD59 extends to fundamental cellular processes, most notably apoptosis, or programmed cell death. Overexpression of CD59 in T-acute lymphoblastic leukemia (T-ALL) cells has been shown to inhibit apoptosis and promote cell survival. nih.gov This anti-apoptotic effect is mediated through the activation of the AKT/Notch1 signaling pathway. nih.gov The tryptophan residue at position 40 (Trp40) of CD59 has been identified as a key functional site for this activity. nih.gov

Conversely, the downregulation of CD59 can promote apoptosis. Silencing of the CD59 gene in non-small cell lung cancer (NSCLC) cells led to an increase in the expression of pro-apoptotic proteins like caspase-3 and Fas, and a decrease in the anti-apoptotic protein Bcl-2. cancerindex.org In cervical cancer HeLa cells, reducing CD59 expression or blocking its function with specific short peptides resulted in decreased cell proliferation and increased apoptosis. ejgo.net This highlights the potential of targeting CD59 as a therapeutic strategy in cancer. The mechanism appears to involve the inhibition of transmembrane activation signals and the promotion of apoptotic signal transduction. ejgo.net

Pathophysiological Mechanisms Involving Cd59 Glycoprotein Precursor 106 114

CD59 in Autoimmune and Inflammatory Disorders

Inappropriate activation of the complement system is a key feature of many autoimmune and inflammatory diseases, leading to tissue damage. The role of CD59 in these conditions is primarily protective, and its deficiency or impairment can exacerbate disease pathology.

Systemic Lupus Erythematosus (SLE) is a chronic autoimmune disease characterized by the production of autoantibodies and the formation of immune complexes that can deposit in various tissues, leading to inflammation and damage. youtube.com The complement system is often activated in SLE, contributing to the disease's pathology. youtube.com

Several studies have highlighted the importance of CD59 in SLE. A diminished expression of CD59 on T and B lymphocytes has been observed in SLE patients, particularly those with lymphopenia (a reduced number of lymphocytes). nih.govnih.gov This deficiency is thought to increase the susceptibility of these cells to complement-mediated lysis, thereby contributing to the lymphopenia seen in these patients. nih.gov The expression of CD59 appears to be related to the disease's progression, with its upregulation associated with a better prognosis, suggesting a protective role. Furthermore, increased serum levels of MAC have been found in patients with active SLE, indicating that a failure in complement regulation, potentially involving CD59, contributes to tissue injury.

Rheumatoid Arthritis (RA) is a chronic inflammatory disorder that primarily affects the joints, leading to synovial inflammation and destruction of cartilage and bone. youtube.com The complement system is activated within the synovial fluid of RA patients and contributes to the inflammatory process. nih.govyoutube.com

Evidence, largely from animal models, points to a significant role for CD59 in the pathogenesis of RA. In the synovial tissue of RA patients, the expression of CD59 has been found to be significantly decreased in the synovial lining. nih.gov This reduction in CD59 would likely lead to increased MAC deposition on synovial cells, contributing to the chronic inflammation and tissue damage characteristic of the disease. youtube.com The presence of complement components on the cartilage surface and in the synovium of RA patients suggests that local complement activation is a key driver of the pathology. nih.gov

Diabetes mellitus is associated with long-term complications affecting various organs, including the blood vessels, kidneys, and nerves. nih.gov There is growing evidence that the complement system and, specifically, the functional impairment of CD59, play a role in the development of these complications. nih.govdiabetesjournals.org

A key mechanism in diabetic complications is the non-enzymatic glycation of proteins due to chronic hyperglycemia. nih.govdiabetesjournals.org Human CD59 contains a glycation motif around the lysine (B10760008) 41 residue, which is crucial for its function. nih.govnih.gov In diabetic individuals, glycation of this site on CD59 has been shown to impair its ability to inhibit MAC formation. nih.govdiabetesjournals.org This inactivation of CD59 leads to increased MAC deposition on endothelial cells and other tissues, contributing to the vascular and neuropathic damage seen in diabetes. nih.govdiabetesjournals.org Studies have shown that a deficiency of CD59 accelerates the development of diabetes-induced atherosclerosis in mice. nih.govahajournals.org This highlights the critical protective role of functional CD59 in preventing diabetic vascular complications.

Table 1: Research Findings on CD59 in Diabetic Complications

Finding Implication Reference(s)
Human CD59 contains a glycation motif at Lysine 41. Makes CD59 susceptible to inactivation by high glucose levels. nih.govnih.gov
Glycation of CD59 impairs its complement regulatory function. Leads to increased deposition of the Membrane Attack Complex (MAC) on cells. nih.govdiabetesjournals.org
CD59 deficiency accelerates diabetic atherosclerosis in mice. Demonstrates a protective role of CD59 against vascular complications in diabetes. nih.govahajournals.org
Glycated CD59 colocalizes with MAC in the tissues of diabetic patients. Provides direct evidence of CD59 inactivation and subsequent complement attack in diabetic pathology. diabetesjournals.org

The nervous system is generally protected from the complement system, but in certain pathological conditions, this protection can be breached. CD59 plays a crucial role in safeguarding nervous tissue from complement-mediated damage.

Inherited CD59 deficiency is a rare genetic disorder that leads to severe neurological manifestations, including recurrent demyelinating polyneuropathy resembling Guillain-Barré syndrome (GBS) and chronic inflammatory demyelinating polyneuropathy (CIDP). nsj.org.sansj.org.sanih.gov These conditions are characterized by damage to the myelin sheath that insulates nerve fibers. Research has shown that the nodes of Ranvier, critical for rapid nerve signal conduction, lack CD59, making them particularly vulnerable to complement attack in individuals with CD59 deficiency. neurologylive.com In CD59-deficient patients, this can lead to demyelination and subsequent remyelination, resulting in thinner myelin sheaths. neurologylive.com Animal studies have also demonstrated that a lack of CD59 enhances disease severity, demyelination, and axonal injury in models of experimental allergic encephalomyelitis. researchgate.net

Table 2: Neurological Manifestations Associated with CD59 Deficiency

Condition Pathophysiological Mechanism Reference(s)
Recurrent Guillain-Barré syndrome (GBS) / Chronic Inflammatory Demyelinating Polyneuropathy (CIDP) Inherited deficiency of CD59 leads to complement-mediated attack on peripheral nerves. nsj.org.sansj.org.sa
Demyelination and Axonal Injury Lack of CD59 on nodes of Ranvier and myelin sheath increases vulnerability to MAC-induced damage. neurologylive.comresearchgate.net
Chronic Hemolysis and Strokes Systemic effects of uncontrolled complement activation due to inherited CD59 deficiency. nsj.org.sanih.gov

CD59 in Cancer Biology

A hallmark of cancer is the ability of tumor cells to evade destruction by the immune system. One mechanism by which they achieve this is by protecting themselves from complement-mediated attack.

CD59 is frequently overexpressed on the surface of various solid tumor cells, including those of the cervix, brain, head and neck, and stomach. nih.gov This overexpression is a key strategy for tumor cells to escape complement-dependent cytotoxicity (CDC). nih.govnih.gov By inhibiting the formation of the MAC, CD59 prevents the lysis of cancer cells that have been targeted by complement-activating antibodies. nih.govspringernature.com

The expression of CD59 can also influence the tumor microenvironment, creating an immune-suppressive milieu. nih.gov For instance, high levels of CD59 have been associated with the presence of immune-suppressive cells like T-regulatory cells and myeloid-derived suppressor cells in several cancers. nih.gov The upregulation of CD59 can be induced by factors such as transforming growth factor-β (TGF-β) during epithelial-mesenchymal transition (EMT), a process linked to tumor metastasis. nih.gov This suggests that CD59 not only protects tumor cells directly but also contributes to a more favorable environment for tumor growth and spread. nih.gov

Influence on Tumor Immune Microenvironment

The CD59 glycoprotein (B1211001) precursor, a key regulator of the complement system, significantly influences the tumor immune microenvironment (TME), primarily by enabling cancer cells to evade immune surveillance. nih.gov Overexpressed on the surface of many types of cancer cells, CD59 inhibits the formation of the membrane attack complex (MAC), a critical component of the complement system's cytotoxic arsenal. nih.govresearchgate.net This inhibition effectively shields tumor cells from complement-dependent cytotoxicity (CDC), a vital mechanism for the immune system to eliminate malignant cells. nih.gov

The impact of CD59 extends beyond direct protection from complement-mediated lysis. It also modulates the activity of various immune cells within the TME. researchgate.net Research has shown that CD59 is upregulated on activated CD4+ T cells, where it serves to down-modulate their activity. nih.gov This suggests a role for CD59 in suppressing T-cell responses against tumors. The interaction between CD59 and immune cells can foster an immunosuppressive environment. For instance, in several cancers, including cervical, brain, head and neck, and stomach cancers, a correlation has been observed between high CD59 expression and the presence of immunosuppressive cells like T-regulatory cells (Tregs) and myeloid-derived suppressor cells (MDSCs). nih.gov This association often correlates with poor patient outcomes. nih.gov Furthermore, in cervical and brain cancers, unfavorable outcomes have been linked to the expression of CD59 and the infiltration of M2 tumor-associated macrophages, which are known to promote tumor growth. nih.gov

The expression level of CD59 can have prognostic significance, although its impact varies across different cancer types. nih.gov For example, increased expression of CD59 is associated with reduced survival in patients with colorectal cancer, diffuse large B-cell lymphoma, and prostate adenocarcinomas. nih.gov Conversely, in breast cancer, a loss of CD59 expression has been correlated with poor patient survival, highlighting the complex and context-dependent role of this glycoprotein in the TME. nih.gov

Role in Resistance to Immunotherapy Approaches

The overexpression of the CD59 glycoprotein precursor on tumor cells is a significant mechanism of resistance to certain immunotherapy approaches, particularly those that rely on complement-dependent cytotoxicity (CDC). semanticscholar.org Monoclonal antibody-based therapies, such as trastuzumab (Herceptin), are designed to target specific antigens on cancer cells and initiate an immune response, including the activation of the complement cascade. semanticscholar.org However, the high expression of CD59 on cancer cells can inhibit the final step of this cascade, the formation of the MAC, thereby rendering the therapeutic antibody less effective. researchgate.netsemanticscholar.org

Research on HER2-overexpressing breast cancer cells has demonstrated that CD59, along with another complement regulatory protein, CD55, plays a crucial role in protecting these cells from trastuzumab-induced CDC. semanticscholar.org Blocking the function of CD59 with specific antibodies or removing it from the cell surface significantly enhanced the lytic effect of trastuzumab. semanticscholar.org Similarly, in non-Hodgkin's lymphoma, the addition of antibodies that block CD59 and CD55 to rituximab (B1143277) treatment resulted in increased tumor cell killing. nih.gov These findings suggest that the overexpression of membrane-bound complement regulatory proteins like CD59 is a major factor in the resistance to such antibody-based therapies. nih.gov

Furthermore, overexpression of the CD59 glycoprotein precursor has been identified in tamoxifen-resistant breast cancer cells, suggesting its potential as a biomarker for predicting resistance to this endocrine therapy. researchgate.netcancerindex.org Attenuating the expression of CD59 in these resistant cells was sufficient to restore their sensitivity to tamoxifen. cancerindex.org This indicates that CD59's role in therapeutic resistance may extend beyond complement-mediated pathways.

CD59 in Infectious Disease Pathogenesis

The CD59 glycoprotein is a key player in the host's defense against pathogens, but it is also exploited by various infectious agents to evade the immune system.

Viral Co-option of Host CD59 for Immune Evasion

A diverse range of enveloped viruses has evolved a clever strategy to protect themselves from the host's complement system: they incorporate host-derived CD59 into their own viral envelopes during the budding process from infected cells. nih.gov This "borrowed" CD59 then functions to inhibit the formation of the MAC on the viral particle, thereby protecting the virus from complement-mediated lysis. nih.govnih.gov This mechanism of immune evasion has been observed in several viruses, including:

Human Immunodeficiency Virus (HIV) nih.gov

Human Cytomegalovirus (HCMV) nih.gov

Vaccinia Virus (VV) nih.gov

SARS-CoV-2 : The virus responsible for COVID-19 has been shown to hijack host CD55, CD59, and Factor H to shield itself from complement-mediated destruction. id-ea.orgthe-microbiologist.comnih.gov Removing these proteins from the viral surface restored the ability of the complement system to clear the virus. id-ea.orgthe-microbiologist.com

Infectious Bronchitis Virus (IBV) : This coronavirus also incorporates host CD59, which protects it from antibody-dependent complement-mediated lysis. nih.gov

Parainfluenza Virus 5 (PIV5) : Studies have shown that PIV5 can incorporate host CD59 to limit complement-mediated neutralization. mdpi.com

This viral strategy of co-opting host CD59 highlights its critical role in the interplay between viruses and the host immune system.

Interactions with Bacterial Virulence Factors

In contrast to its protective role against the host's own complement system, CD59 can be co-opted by certain bacterial pathogens to facilitate their virulence. Some bacterial toxins use human CD59 as a receptor to target and lyse host cells. nih.gov

A prime example is Intermedilysin (ILY) , a pore-forming toxin secreted by the bacterium Streptococcus intermedius. nih.gov ILY belongs to a class of toxins known as cholesterol-dependent cytolysins. These toxins bind to CD59 on the surface of human cells, which then promotes their oligomerization and the subsequent formation of pores in the cell membrane, leading to cell death. nih.gov This interaction underscores a mechanism where a bacterial virulence factor has evolved to specifically recognize and exploit a key component of the human immune regulatory system.

Research Methodologies and Future Directions

In Vitro Cellular Models for Studying CD59 Function

In vitro models provide controlled environments to dissect the specific molecular interactions and cellular consequences of CD59 activity.

Complement-mediated lysis assays are fundamental for analyzing the primary function of CD59, which is to inhibit the formation of the Membrane Attack Complex (MAC). youtube.com These assays typically involve sensitizing target cells, such as erythrocytes or specific tumor cell lines, with an antibody to initiate the classical complement cascade. nih.govmcgill.ca Normal human or rabbit serum is then added as a source of complement proteins. nih.gov The degree of cell lysis, often measured by the release of hemoglobin or cellular components like lactate (B86563) dehydrogenase, is quantified spectrophotometrically. nih.gov

The protective role of CD59 is demonstrated by comparing the lysis of cells that normally express CD59 with cells where CD59 function is blocked by specific monoclonal antibodies or where its expression is genetically knocked down. nih.govnih.gov For instance, studies on renal tumor cell lines have shown that while they express multiple complement regulatory proteins like CD46 and CD55, the inhibition of CD59 specifically leads to a significant increase in their susceptibility to complement-mediated lysis. nih.gov This highlights that CD59 is a highly efficient inhibitor of MAC-induced cell death. nih.gov These assays are critical for evaluating the potential of therapeutic strategies that aim to enhance complement-dependent cytotoxicity (CDC) against cancer cells by targeting CD59. springernature.comnih.gov

Table 1: Complement-Mediated Lysis Assay Findings

Cell Type Experimental Condition Outcome Reference
Human Erythrocytes Sensitized with CD55 antibodies, incubated with anti-CD59 Fab fragments and human serum Inhibition of complement-mediated lysis by CD59 was assessed. nih.gov
Renal Tumor Cell Lines Opsonized with anti-HLA class I mAb, incubated with anti-CD59 mAb and human serum Inhibition of CD59 function increased susceptibility to complement-mediated lysis. nih.gov
Human Breast Cancer Cells (SK-BR-3) Incubation with macrocyclic peptide CD59 inhibitor (CP-06) followed by ILY toxin The peptide inhibited CD59-dependent lysis by the bacterial toxin. nih.gov

The role of CD59 extends beyond complement regulation to include the modulation of lymphocyte signal transduction. genecards.org T-cell activation and proliferation assays are used to investigate this function. These assays typically involve purifying CD4+ or CD8+ T cells from peripheral blood mononuclear cells (PBMCs) and stimulating them in vitro using agents like anti-CD3 and anti-CD28 antibodies or specific antigens. nih.govpromab.com

T-cell proliferation can be measured using various techniques, including the incorporation of tritiated thymidine (B127349) or the use of fluorescent dyes like Carboxyfluorescein succinimidyl ester (CFSE), which is diluted with each cell division and can be quantified by flow cytometry. nih.govyoutube.com T-cell activation is assessed by measuring the upregulation of activation markers such as CD25 and CD69, or the production of cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). nih.govpromab.com

Studies have shown that CD59 expression is increased on activated and memory T cells. nih.gov Blockade of CD59 with specific antibodies in these assays leads to enhanced T-cell proliferation and cytokine production in response to stimulation. nih.gov Furthermore, research indicates that when CD59 is deficient in T cells, the Ras/MAPK signaling pathway is enhanced, leading to increased T-cell activation, proliferation, and function. nih.gov These findings suggest that CD59 acts as a negative regulator of T-cell responses. nih.govnih.gov

Table 2: T-Cell Activation and Proliferation Assay Findings

Cell Type Experimental Condition Key Finding Reference
Human CD4+ T cells Blockade of CD59 with Fab fragments of HC-1 antibody Enhanced proliferation and cytokine production in response to antigen stimulation. nih.gov
Murine T cells Genetic deficiency of mCd59ab Increased CD4+ and CD8+ T-cell activation and proliferation. nih.gov
Human T cells Reduced CD59 expression Enhanced MAPK signaling and T-cell activation. nih.gov

Cellular viability and cytotoxicity assays are essential for understanding the broader impact of CD59 modulation on cell health and survival. abcam.comvisikol.com Viability assays measure the number of living, healthy cells, often by assessing metabolic activity (e.g., MTT or ATP-based assays like CellTiter-Glo) or membrane integrity. abcam.comvisikol.com Cytotoxicity assays, conversely, measure the toxic effects of a substance or condition on cells, often by detecting markers of cell death, such as the release of intracellular enzymes or loss of membrane integrity. abcam.com

In the context of CD59, these assays are used to evaluate the consequences of either blocking its protective function or leveraging its signaling capabilities. For example, in cancer research, cytotoxicity assays are used to determine if targeting CD59 on tumor cells enhances their destruction by therapeutic antibodies and complement. nih.gov Conversely, studies on Natural Killer (NK) cell function have used cytotoxicity assays to show that GPI-anchored CD59 on target cells can paradoxically enhance NK cell-mediated cytotoxicity, suggesting a role for CD59 as a ligand for NK cell receptors. nih.gov These assessments are crucial for preclinical evaluation of CD59-targeted therapies, ensuring that they effectively kill target cells without undue harm to healthy cells. visikol.com

Animal Models for Investigating CD59 in Disease Mechanisms

Animal models, particularly genetically modified mice, are indispensable for studying the complex, systemic effects of CD59 function in vivo. mpbio.com

The development of genetically engineered animal models has been a cornerstone of CD59 research. frontiersin.org Techniques such as gene targeting in embryonic stem cells or, more recently, CRISPR/Cas9 genome editing, have been used to create mice that lack the CD59 gene (knockout mice) or express human CD59 (transgenic mice). nih.govnih.govyoutube.com Since mice have two homologous CD59 genes, Cd59a and Cd59b, single and double knockout models have been generated to fully abrogate CD59 function. nih.govnih.gov

Phenotypic analysis of these models provides critical insights into the protein's role. For example, mice with a total abrogation of CD59 function (mCd59ab-/-) develop complement-mediated hemolytic anemia, a key feature of the human disease Paroxysmal Nocturnal Hemoglobinuria (PNH). nih.govnih.gov This phenotype is rescued when these mice are crossed with mice deficient in complement component C3, confirming that the anemia is a direct result of uncontrolled complement activation on red blood cells. nih.gov Phenotypic analysis also extends to examining specific organ systems and behaviors, such as the observation of abnormal hind-limb clasping and reduced dendritic arborization of cortical neurons in some knockout models, pointing to neurological roles for CD59. nih.govplos.org

Table 3: Phenotypes of Genetically Manipulated CD59 Mouse Models

Mouse Model Genetic Modification Key Phenotype Implication Reference
mCd59ab-/- Double knockout of Cd59a and Cd59b genes Complement-mediated hemolytic anemia Confirms CD59's critical role in protecting red blood cells from MAC-induced lysis. nih.govnih.gov
Cd59a-/- Knockout of the Cd59a gene Increased susceptibility to antibody-induced complement lysis; more extensive atherosclerotic lesions when crossed with ApoE-/- mice. CD59a protects against complement-mediated damage in various disease contexts. jax.org
Human CD59 Transgenic Expression of human CD59 gene Tissues, including heart endothelium, are protected from lysis by human complement. Demonstrates potential for using transgenic expression of complement regulators in xenotransplantation. nih.gov

In vivo studies using these genetically defined animal models allow researchers to investigate the progression of diseases where CD59 is implicated. By inducing disease models in CD59-deficient or transgenic animals, scientists can directly assess the protein's contribution to pathogenesis.

For example, in a mouse model of wet-type age-related macular degeneration (AMD), laser-induced choroidal neovascularization (CNV) was shown to develop more rapidly and extensively in Cd59a knockout mice. nih.gov This was associated with increased MAC deposition, demonstrating that CD59a plays a crucial role in regulating the complement activation that drives CNV development. nih.gov Similarly, in tumor-bearing mice, a deficiency in mCd59ab was found to almost completely abolish tumor growth and metastasis, an effect attributed to a significant increase in anti-tumor T-cell activity. nih.gov In a model of T-acute lymphoblastic leukemia (T-ALL), transplanting human Jurkat cells that overexpress CD59 into nude mice showed that high CD59 expression inhibited apoptosis of the leukemic cells in vivo. nih.gov These studies provide powerful evidence for the role of CD59 in diverse disease processes, from ocular disorders to cancer, and are vital for testing the efficacy of potential therapeutic interventions in vivo. nih.govnih.gov

Compound and Gene Table

NameTypeFunction/Role in Context
CD59 glycoprotein (B1211001)ProteinMain subject; regulates complement and T-cell signaling. youtube.comgenecards.org
CD46 (MCP)ProteinMembrane-bound regulator of complement activation. nih.gov
CD55 (DAF)ProteinMembrane-bound regulator of complement activation. nih.govnih.gov
C3ProteinCentral component of the complement system. nih.gov
C8ProteinComponent of the Membrane Attack Complex (MAC), bound by CD59. youtube.com
C9ProteinComponent of the Membrane Attack Complex (MAC), polymerization is inhibited by CD59. youtube.com
Membrane Attack Complex (MAC)Protein ComplexThe terminal pore-forming complex of the complement system. nih.gov
Interleukin-2 (IL-2)CytokineA key signaling molecule in T-cell proliferation. nih.govnih.gov
Interferon-gamma (IFN-γ)CytokineAn effector cytokine produced by activated T cells. nih.gov
RasProteinA key signaling protein in the MAPK pathway, involved in T-cell activation. nih.gov
Anti-CD3/Anti-CD28 AntibodiesReagentUsed to stimulate T-cells in vitro. nih.gov
Carboxyfluorescein succinimidyl ester (CFSE)Chemical DyeUsed to measure cell proliferation by flow cytometry. nih.gov
ApoEGene/ProteinApolipoprotein E; knockout model used to study atherosclerosis. jax.org
Cd59a / Cd59bGeneThe two homologous CD59 genes found in mice. nih.gov
Rituximab (B1143277)Therapeutic AntibodyAnti-CD20 antibody used in cancer therapy. mdpi.com

Advanced Structural Biology Techniques

Advanced structural biology techniques have been pivotal in elucidating the three-dimensional architecture of the CD59 glycoprotein and its interactions with components of the membrane attack complex (MAC). These methodologies provide a static and dynamic snapshot of the protein, revealing the molecular basis of its inhibitory function.

Cryo-Electron Microscopy and X-ray Crystallography of CD59 Complexes

Cryo-electron microscopy (cryo-EM) and X-ray crystallography have provided high-resolution structures of CD59, both alone and in complex with its binding partners. These techniques have been instrumental in understanding how CD59 intercepts the formation of the lytic pore.

Recent cryo-EM studies have successfully captured structures of CD59 bound to MAC precursors, C5b-8 and C5b-9. nih.gov These structures reveal that CD59 directly engages the pore-forming β-hairpins of the C8α and C8β subunits. nih.govnih.gov This interaction forms an intermolecular β-sheet, which physically prevents the C8 β-hairpins from perforating the cell membrane. nih.govpdbj.org Furthermore, while bound to C8, CD59 effectively deflects the trajectory of incoming C9 molecules, rerouting their β-hairpins and thereby halting the polymerization process required for a functional MAC pore. nih.govnih.gov

Interactive Table: Key Structural Findings for CD59 Complexes

Technique Complex Key Findings Resolution Citation(s)
Cryo-EM C5b8-CD59 CD59 binds to the β-hairpins of C8α, preventing membrane insertion. 3.0 Å nih.govpdbj.org
Cryo-EM C5b9-CD59 CD59 bound to C8 deflects cascading C9 β-hairpins, halting MAC polymerization. N/A nih.govresearchgate.net
X-ray Crystallography Soluble human CD59 Determined the high-resolution structure of the extracellular domain. 2.1 Å nih.govresearchgate.net
X-ray Crystallography Soluble human CD59 Identified alternate conformations of C8/C9 binding residues. 1.15 Å nih.gov

Nuclear Magnetic Resonance Spectroscopy for Molecular Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy has been a crucial tool for studying the structure and dynamics of CD59 in a solution state, providing insights that are complementary to the static pictures from crystallography. Two-dimensional NMR studies on soluble CD59 derived from human urine provided the first detailed look at its folding topology. nih.govnih.gov

These studies led to nearly complete 1H-NMR assignments for the 77 amino acid residues of the mature protein. nih.govnih.gov The data confirmed that the folding topology consists of five extended strands arranged into two separate antiparallel β-sheets, a fold that is topologically similar to that of snake venom neurotoxins. nih.govnih.gov NMR also identified a region with helical character between the β4 and β5 strands, a feature not present in the neurotoxins. nih.gov The solution-state model provided by NMR is critical for understanding the inherent flexibility of the molecule, which is essential for its function. researchgate.net

Computational Modeling and Molecular Dynamics Simulations

Computational modeling and molecular dynamics (MD) simulations have emerged as powerful tools to investigate the dynamic behavior of CD59 and its interactions, which are often difficult to capture with experimental methods alone. MD simulations of the glycosylphosphatidylinositol (GPI)-anchored CD59 within a lipid bilayer have shown that the protein possesses a wide range of flexibility relative to the membrane. nih.govnih.gov This flexibility, conferred in part by the phosphoethanolamine linker of the GPI anchor, is crucial for allowing CD59 to adopt the different orientations necessary to bind both complement proteins and bacterial virulence factors. nih.govmdpi.com

Simulations have been used to analyze the properties of CD59 that encode this flexibility, such as the per-residue root mean square fluctuation (RMSF), which highlights the most mobile regions of the protein. researchgate.net Coarse-grain MD simulations of a CD59-inhibited MAC have also helped to identify specific residues on complement proteins that likely interact with lipids in the membrane. nih.govnih.gov Furthermore, computational tools like AlphaFold have been used to model the interaction between CD59 and blocking antibodies, providing a basis for the rational design of peptide mimetics that can modulate CD59 function. nih.govresearchgate.net These simulations, combined with experimental data from cryo-EM and crystallography, provide a comprehensive model of how the membrane environment influences CD59's dual roles in immunity and pathogenesis. nih.gov

Biochemical and Molecular Approaches

Recombinant CD59 Protein Production and Functional Analysis

The production of recombinant CD59 (rCD59) in various expression systems has been essential for structural and functional studies. Soluble forms of CD59 have been successfully produced by truncating the C-terminal region to remove the GPI anchor signal. nih.govresearchgate.net

Different systems have been utilized for this purpose:

Mammalian Cells: Chinese hamster ovary (CHO) cells have been used to express a soluble recombinant mouse CD59 (srMoCD59). nih.govresearchgate.net This system produces a glycosylated protein that retains its species-specific complement inhibitory activity. nih.gov

Yeast Systems: Pichia pastoris has been employed to produce functionally active soluble rat rsCD59. nih.gov The protein expressed in this system is glycosylated and effectively inhibits the membrane attack complex. nih.gov

Bacterial Systems: Escherichia coli is used to produce non-glycosylated, soluble human CD59. nih.govabcam.com This has been particularly useful for obtaining high-resolution crystal structures, demonstrating that glycosylation is not essential for the core inhibitory function of the protein. nih.govdavislab-oxford.org

Insect and Myeloma Cells: Sf9 insect cells and mouse myeloma NS0 cells are also effective systems for producing recombinant CD59. nih.govrndsystems.com

Functional analysis of these recombinant proteins is typically performed using hemolysis assays, where the ability of rCD59 to protect erythrocytes from complement-mediated lysis is quantified. nih.govresearchgate.netrupress.org These assays have confirmed the inhibitory function of rCD59 against the terminal complement components. nih.govnih.gov

Interactive Table: Recombinant CD59 Production Systems

Expression System Organism Form of CD59 Produced Key Characteristics Citation(s)
Mammalian Cells Chinese hamster ovary (CHO) Soluble, glycosylated mouse CD59 Retains species-specific activity. nih.govresearchgate.net
Yeast Pichia pastoris Soluble, glycosylated rat CD59 Functionally active inhibitor of MAC. nih.gov
Bacteria Escherichia coli Soluble, non-glycosylated human CD59 Used for high-resolution crystallography. nih.govabcam.com
Mouse Myeloma Cells NS0 cell line Soluble, human CD59 Used for functional binding assays. rndsystems.com

Mutagenesis Studies for Functional Dissection

Site-directed mutagenesis has been a powerful approach to identify the specific amino acid residues that form the active site of CD59. By systematically substituting individual amino acids and testing the function of the resulting mutant proteins, researchers have mapped the key interaction surfaces.

A systematic, structure-based mutational analysis of human CD59 suggested a single active site. davislab-oxford.orgrupress.org Mutations of residues Trp-40, Arg-53, and Glu-56, which are located on the membrane-distal face of the protein, were found to disrupt its protective activity. davislab-oxford.org Another residue, Asp-24, located at the edge of the domain, was also implicated. davislab-oxford.orgrupress.org Similar studies in rat CD59 confirmed that mutations in the major hydrophobic groove, including at positions Tyr-36, Trp-40, and Leu-54, ablated the complement inhibitory function. nih.gov

These studies have been crucial for understanding the species-selective activity of CD59 and for pinpointing the residues that interact with C8 and C9. researchgate.netnih.gov For instance, mutating residue Asn-48 in human CD59 to glutamic acid had no effect on its activity against human or rat complement but completely abolished its function against rabbit complement, highlighting the role of this region in species specificity. nih.gov In another study, mutating Trp-40 was shown to affect the ability of CD59 to regulate apoptosis via the AKT/Notch1 signaling pathway in leukemia cells, suggesting functions beyond complement inhibition. nih.gov

Interactive Table: Selected CD59 Mutagenesis Findings

Organism Residue(s) Mutated Effect on Function Citation(s)
Human Trp-40, Arg-53, Glu-56 Disruption of protective activity. davislab-oxford.orgrupress.org
Human Asp-24 Disruption of protective activity. davislab-oxford.orgrupress.org
Rat Tyr-36, Trp-40, Leu-54 Ablation of complement inhibitory function. nih.gov
Human Asn-48 -> Glu Abolished activity against rabbit complement, demonstrating species-specificity. nih.gov
Human Trp-40 -> Ala Affected regulation of apoptosis via AKT/Notch1 signaling. nih.gov

Table of Mentioned Compounds

Compound Name
CD59 glycoprotein
CD59 glycoprotein precursor (106-114)
C5b
C6
C7
C8 (C8α, C8β)
C9
Trp-40 (Tryptophan-40)
Arg-53 (Arginine-53)
Glu-56 (Glutamic acid-56)
Asp-24 (Aspartic acid-24)
Tyr-36 (Tyrosine-36)
Leu-54 (Leucine-54)
Asn-48 (Asparagine-48)
Phosphoethanolamine
Intermedilysin (ILY)
Vaginolysin (VLY)
Lectinolysin (LLY)
CD55
Transforming growth factor-beta (TGF-beta)
Interleukin-2 (IL-2)
AKT
STAT5

Gene Expression Modulation via siRNA

The modulation of gene expression through small interfering RNA (siRNA) presents a powerful research tool for understanding the function of specific proteins. This technique operates post-transcriptionally by introducing double-stranded RNA molecules that are homologous in sequence to the target messenger RNA (mRNA). This leads to the degradation of the target mRNA, thereby silencing the expression of the corresponding protein.

In the context of the CD59 glycoprotein, siRNA has been employed to investigate the consequences of its downregulation. It is important to note that siRNA technology targets the mRNA transcript of the entire protein. Therefore, it is not feasible to specifically silence the expression of a small peptide fragment like the CD59 glycoprotein precursor (106-114) post-translationally. Instead, research has focused on the effects of knocking down the entire CD59 protein.

The table below summarizes findings from studies using siRNA to modulate CD59 expression:

Cell LineTransfection MethodOutcome of CD59 KnockdownReference
Uterine Serous CarcinomasiRNAIncreased sensitivity to complement-dependent cytotoxicity researchgate.net
Breast Cancer (SK-BR-3, BT474)shRNAEnhanced trastuzumab-induced complement-dependent cytotoxicity nih.gov
Prostate Cancer (Du145)siRNAAugmented complement-dependent cytotoxicity dovepress.com
Breast Cancer (BT474)siRNAAugmented complement-dependent cytotoxicity dovepress.com
Erythroleukemia (K562)siRNAAugmented complement-dependent cytotoxicity dovepress.com

These research findings underscore the role of the full-length CD59 protein in protecting cancer cells from complement attack. While direct modulation of the 106-114 peptide region via siRNA is not possible, the broader effects of silencing the entire CD59 protein provide valuable insights into its function in immune evasion.

Immunological Characterization Techniques

Flow Cytometry for Surface Expression and Binding Studies

Flow cytometry is a versatile and powerful technique used to analyze the physical and chemical characteristics of particles, such as cells, as they pass through a laser beam. In the context of the CD59 glycoprotein, flow cytometry is a standard method for quantifying its expression on the cell surface. karger.comnih.govmblbio.com This is typically achieved by staining cells with fluorescently labeled antibodies that specifically bind to the CD59 protein. The intensity of the fluorescence detected from each cell is proportional to the amount of CD59 present on its surface.

While there is no direct evidence in the provided search results of flow cytometry being used to study the binding of the isolated CD59 (106-114) peptide, the methodology could be adapted for such purposes. For instance, if the SLSEKTVLL peptide were synthesized and conjugated to a fluorescent dye, it could be incubated with cells of interest. Flow cytometry could then be used to determine if the labeled peptide binds to any cell surface receptors or other molecules. This approach could help to identify potential interaction partners for this specific peptide fragment.

The general workflow for analyzing CD59 surface expression using flow cytometry is as follows:

Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest.

Antibody Staining: The cells are incubated with a primary antibody specific for CD59. This is often followed by a secondary antibody conjugated to a fluorophore that binds to the primary antibody, amplifying the signal. Alternatively, a directly conjugated primary antibody can be used.

Data Acquisition: The stained cells are passed through the flow cytometer, where the laser excites the fluorophores.

Data Analysis: The emitted light is detected and converted into electronic signals, which are then analyzed to quantify the number of positive cells and the level of CD59 expression per cell.

MHC Tetramer Technology for Antigen-Specific T-Cell Detection

Major Histocompatibility Complex (MHC) tetramer technology is a sophisticated tool used to identify and quantify antigen-specific T-cells. youtube.commblbio.commdpi.comnih.gov This technology relies on the principle that T-cell receptors (TCRs) on cytotoxic T-lymphocytes (CTLs) recognize specific peptide fragments presented by MHC class I molecules on the surface of other cells.

The CD59 glycoprotein precursor (106-114), with the amino acid sequence SLSEKTVLL, has been identified as a T-cell epitope. frontiersin.org This means that this peptide can be presented by MHC class I molecules and recognized by specific CTLs. MHC tetramer technology allows for the direct visualization and enumeration of these specific T-cells.

The construction of an MHC tetramer involves the following steps:

Production of MHC-peptide monomers: The extracellular domain of an MHC class I molecule is produced, typically in a bacterial or insect cell expression system, along with the specific peptide of interest (in this case, SLSEKTVLL).

Biotinylation: The MHC-peptide monomers are enzymatically biotinylated.

Tetramerization: The biotinylated monomers are mixed with streptavidin, a protein with four high-affinity binding sites for biotin. This results in the formation of a stable, tetrameric complex.

Fluorescent Labeling: The streptavidin is conjugated to a fluorophore, allowing for the detection of the tetramer-bound T-cells by flow cytometry.

When a population of T-cells is incubated with the fluorescently labeled MHC-peptide tetramer, only those T-cells with TCRs that specifically recognize the SLSEKTVLL peptide in the context of the given MHC allele will bind to the tetramer. These T-cells can then be identified and quantified using flow cytometry. This technique is invaluable for monitoring immune responses to cancer and infectious diseases. mblbio.com

Emerging Research Frontiers and Therapeutic Potential

Development of Complement Modulators Targeting CD59 Interactions

The overexpression of CD59 on the surface of cancer cells is a significant mechanism of immune evasion, protecting them from complement-mediated lysis. mdpi.comnih.gov Consequently, the development of therapeutic agents that can modulate or inhibit the function of CD59 is an active area of research. frontiersin.orgnih.govnih.gov The primary goal of these modulators is to block the interaction of CD59 with the components of the membrane attack complex (MAC), thereby restoring the ability of the complement system to kill tumor cells.

Current strategies for developing complement modulators targeting CD59 primarily focus on:

Monoclonal Antibodies: Antibodies that bind to the functional epitope of CD59 can sterically hinder its interaction with C8 and C9, thus preventing the inhibition of MAC formation.

Peptide Inhibitors: Small peptides that mimic the binding site of CD59 for C8 or C9, or that bind to the functional site of CD59 itself, can act as competitive inhibitors. frontiersin.org

Small Molecules: The rational design and screening of small molecule libraries are being explored to identify compounds that can bind to and inhibit CD59.

It is important to emphasize that these approaches target the functional domains of the CD59 protein responsible for its complement-inhibitory activity. The CD59 glycoprotein precursor (106-114) peptide is not known to be involved in the direct inhibition of the MAC. Therefore, it is unlikely that a complement modulator targeting this specific epitope would be effective in blocking the protective function of CD59. However, the potential for this peptide to have other, as yet undiscovered, functions cannot be entirely ruled out.

Strategies for Overcoming CD59-Mediated Immune Evasion in Cancer

The high expression of CD59 on tumor cells presents a significant barrier to the efficacy of complement-dependent cancer immunotherapies, such as those involving monoclonal antibodies that activate the classical complement pathway. mblbio.commdpi.com Strategies to overcome this immune evasion mechanism are therefore of great interest.

One major strategy involves the downregulation of CD59 expression on cancer cells. As discussed in section 6.4.3, the use of siRNA to silence the CD59 gene has shown promise in sensitizing cancer cells to complement-mediated killing in preclinical studies. dovepress.comresearchgate.netnih.gov

Another approach is to use agents that directly block the function of CD59, as detailed in section 6.6.1. By neutralizing the protective effect of CD59, the lytic activity of the complement system can be unleashed against the tumor cells.

The identification of the CD59 glycoprotein precursor (106-114) as a T-cell epitope opens up an entirely different avenue for overcoming CD59-mediated immune evasion. frontiersin.org Instead of blocking CD59's function, this peptide can be used to actively target cancer cells for destruction by the cellular arm of the immune system. Potential therapeutic strategies based on this epitope include:

Peptide-based Vaccines: A vaccine containing the SLSEKTVLL peptide could be used to stimulate and expand a population of cytotoxic T-lymphocytes that are specific for this epitope. These CTLs would then be able to recognize and kill tumor cells that present this peptide on their MHC class I molecules.

Adoptive T-cell Therapy: T-cells could be isolated from a patient, genetically engineered to express a T-cell receptor that recognizes the SLSEKTVLL peptide, and then re-infused into the patient to mount a targeted anti-tumor response.

This approach transforms CD59 from a shield that protects cancer cells into a target that can be exploited for their destruction. The fact that CD59 is overexpressed on many types of tumors makes the 106-114 peptide an attractive candidate for such T-cell-based immunotherapies. mblbio.commdpi.com

Q & A

What structural features of CD59 enable its inhibition of the membrane attack complex (MAC)?

Basic Research Question
The inhibition mechanism relies on CD59’s disk-shaped extracellular domain, which binds complement proteins C8 and C9. The crystal structure (2.1 Å resolution) reveals a crevice between helix α1 and a three-stranded β-sheet as the binding site. Critical residues include Trp-40, Arg-53, and Glu-56, which form a hydrophobic-basic "striped" interface for MAC interaction . Mutational studies confirm these residues are essential for activity .

Methodological Insight : Use X-ray crystallography and NMR to compare static vs. dynamic structural models. Employ site-directed mutagenesis to validate functional residues .

How does CD59 interact with complement components C8 and C9 to prevent MAC assembly?

Basic Research Question
CD59 binds to residues 334–415 of human C9 and residues 320–415 of human C8α, blocking polymerization of C9 into the MAC pore. Species-specific interactions (e.g., rabbit C9/C8 evades CD59 inhibition) highlight the importance of sequence conservation in these regions .

Methodological Insight : Use chimeric C8/C9 proteins in hemolytic assays to map CD59-binding regions. Employ surface plasmon resonance (SPR) to quantify binding affinities .

How can mutational analysis resolve contradictions about CD59’s active site and glycosylation dependence?

Advanced Research Question
Early studies suggested glycosylation independence , while glycomics data indicate glycosylation modulates CD59’s orientation and mobility . Systematic mutagenesis of glycosylation sites (e.g., Asn-linked glycan mutants) combined with functional assays (e.g., MAC inhibition assays) can clarify this discrepancy.

Methodological Insight : Combine glycan profiling (MALDI-MS) with site-specific mutagenesis to dissect structural vs. functional roles of glycosylation .

What experimental designs are optimal for studying CD59’s role in cancer drug resistance?

Advanced Research Question
CD59 overexpression in breast cancer correlates with tamoxifen resistance and poor prognosis . Use siRNA knockdown in resistant cell lines (e.g., TAMR-MCF-7) to restore drug sensitivity. Monitor apoptosis markers (Bax/Bcl-2 ratio, cleaved caspases) and complement-dependent cytotoxicity (CDC) .

Methodological Insight : Pair RNAi with flow cytometry and Western blotting to link CD59 expression to resistance pathways .

How do species-specific differences in C8/C9 affect CD59 functional studies?

Advanced Research Question
CD59’s inhibitory activity is species-restricted (e.g., ineffective against rabbit C9). Use interspecies C8/C9 chimeras in hemolytic assays to identify critical residues. For example, substituting human C9 residues 334–415 into rabbit C9 restores CD59 sensitivity .

Methodological Insight : Employ recombinant protein expression in COS-7 cells to generate chimeric complement proteins .

What methodologies elucidate CD59’s dual roles in complement inhibition and T-cell signaling?

Advanced Research Question
CD59 binds CD2 to modulate T-cell adhesion and activation . Use antibody cross-linking to simulate CD59 clustering and monitor tyrosine kinase activation (e.g., Hck, Syk) via phosphoproteomics. Compare signaling in CD59-deficient vs. wild-type lymphocytes .

Methodological Insight : Combine co-immunoprecipitation (Co-IP) with phospho-specific antibodies to map signaling pathways .

How to evaluate CD59 as a prognostic biomarker in breast cancer?

Advanced Research Question
High CD59 expression correlates with relapse and reduced survival . Validate using immunohistochemistry (IHC) on patient tissue microarrays. Perform Kaplan-Meier analysis to link expression levels to clinical outcomes.

Methodological Insight : Use multivariate Cox regression to control for confounders (e.g., lymph node status) .

What techniques resolve structural discrepancies between NMR and crystallographic models of CD59?

Advanced Research Question
NMR models suggest flexibility in helix α1, while crystallography shows a fixed position . Apply molecular dynamics simulations to reconcile these differences. Validate with hydrogen-deuterium exchange mass spectrometry (HDX-MS) to probe conformational dynamics.

Methodological Insight : Integrate multiple structural biology approaches to capture static and dynamic states .

How does CD59 deficiency contribute to neurological and hematological pathologies?

Basic Research Question
CD59 deficiency causes chronic hemolysis and demyelination due to uncontrolled MAC formation. Use flow cytometry to diagnose GPI anchor defects (e.g., PNH patients) . Generate CD59-knockout murine models to study neuroinflammation .

Methodological Insight : Combine genetic screening (CD59 mutations) with complement activation assays .

What strategies overcome CD59-mediated resistance in antibody-based cancer therapies?

Advanced Research Question
CD59 protects tumors from CDC by blocking MAC formation. Co-administer CD59-blocking antibodies (e.g., MEM-43/5) with therapeutic antibodies (e.g., rituximab). Test in xenograft models using CDC-sensitive vs. resistant cell lines .

Methodological Insight : Use dual-labeling flow cytometry to monitor CD59 expression and MAC deposition .

Key Data Contradictions and Resolutions

  • Glycosylation Role : claims glycosylation independence, while shows glycan-mediated orientation. Resolution: Glycosylation may stabilize CD59’s membrane orientation without directly affecting active-site residues .
  • Species Specificity : CD59 inhibits human/primate C8/C9 but not rabbit. Resolution: Human C8α/C9 residues 320–415 and 334–415 are critical for species-selective binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.